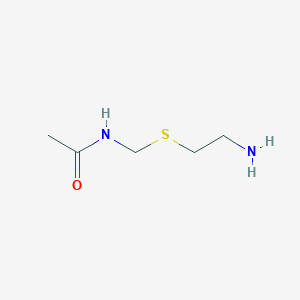

N-(((2-Aminoethyl)thio)methyl)acetamide

Übersicht

Beschreibung

N-(((2-Aminoethyl)thio)methyl)acetamide is an organic compound with the molecular formula C5H12N2OS. It is a versatile building block in organic synthesis, often used in the preparation of various chemical intermediates and functional materials. This compound contains an amide group, an amino group, and a thioether linkage, making it a valuable reagent in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(((2-Aminoethyl)thio)methyl)acetamide typically involves the reaction of 2-aminoethanethiol with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(((2-Aminoethyl)thio)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: N-substituted amides, N-alkylated products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(((2-Aminoethyl)thio)methyl)acetamide as a precursor in the synthesis of novel anticancer agents. For instance, derivatives of this compound have been investigated for their inhibitory effects on heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. Compounds synthesized from this compound exhibited significant potency against various cancer cell lines, including prostate (DU145) and lung (A549) cancer cells, demonstrating its utility in developing targeted cancer therapies .

Receptor Agonists

Additionally, derivatives of this compound have been utilized in the synthesis of potent adenosine A1 receptor agonists. These compounds are being studied for their potential therapeutic effects in treating cardiovascular diseases and other conditions where modulation of adenosine receptors is beneficial .

Material Science

Synthesis of Functional Polymers

this compound serves as a building block in the preparation of functional polymers. Its ability to form mixed two-component monolayers on surfaces such as glassy carbon makes it valuable in electrochemical applications. These monolayers can be used to enhance the performance of sensors and electrodes by improving their stability and conductivity .

Surface Modification

The compound is also employed in surface modification techniques to improve the adhesion properties of coatings and films. By incorporating this compound into polymer matrices, researchers have developed materials with enhanced mechanical properties and resistance to environmental degradation.

Biochemical Applications

Enzyme Inhibitors

Research indicates that this compound derivatives can act as enzyme inhibitors, particularly in pathways related to inflammation and cancer metabolism. These inhibitors are crucial for understanding biochemical pathways and developing therapeutic agents that target specific enzymes involved in disease processes .

Bioconjugation Strategies

The compound is also utilized in bioconjugation strategies, where it can be linked to biomolecules such as proteins or nucleic acids. This application is particularly relevant in drug delivery systems where targeting specific cells or tissues is essential for therapeutic efficacy.

Case Studies

Wirkmechanismus

The mechanism of action of N-(((2-Aminoethyl)thio)methyl)acetamide involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The thioether and amide groups play a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Aminoethyl)acetamide: Similar structure but lacks the thioether linkage.

N-Acetylethylenediamine: Contains an additional amino group, making it more reactive in certain chemical reactions.

N-(2-Aminoethyl)thioacetamide: Similar structure but with a different functional group arrangement.

Uniqueness

N-(((2-Aminoethyl)thio)methyl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both an amino group and a thioether linkage makes it particularly valuable in the synthesis of complex molecules and in the study of biochemical processes.

Biologische Aktivität

N-(((2-Aminoethyl)thio)methyl)acetamide, a compound with the chemical formula CHNOS, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, focusing on its antibacterial, antiviral, and cytotoxic effects, supported by various research findings and data tables.

Chemical Structure and Properties

The structure of this compound features a thioether group linked to an acetamide moiety. This unique configuration may influence its interaction with biological targets, enhancing its pharmacological potential. The compound is a derivative of 2-aminoethylthiol, which is known for various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives containing the 2-mercaptobenzothiazole moiety have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, synthesized derivatives were tested using the agar well diffusion method, revealing moderate to good antibacterial activity across various strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2b | E. coli | 20 |

| 2i | S. aureus | 15 |

| 2c | S. typhi | 25 |

These findings suggest that modifications to the thiazole core can enhance the compound's efficacy against pathogens like Mycobacterium tuberculosis .

Antiviral Activity

The antiviral potential of this compound has been investigated in relation to herpes simplex virus (HSV). A study assessing various TAEA derivatives indicated that certain structural modifications could lead to enhanced antiviral activity. Notably, compounds with specific geometrical configurations demonstrated significant anti-HSV-1 activity, with effective concentrations (EC) reported as low as 16.1 µM for some derivatives .

Cytotoxicity

Cytotoxic effects have also been evaluated for this compound and its analogs. The cytotoxicity was assessed using various cell lines, with results indicating that certain derivatives exhibited cytotoxic effects at concentrations below 25 µM. For example:

| Compound | Cell Line | CC (μM) |

|---|---|---|

| 13k | HeLa | 21.0 |

| 14k | MCF-7 | >100 |

This data suggests that while some derivatives are potent against cancer cell lines, others may not exhibit significant cytotoxicity .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various acetamide derivatives, this compound was found to possess comparable antimicrobial activity to established antibiotics like levofloxacin against S. aureus and E. coli. The study emphasized the importance of the thioether group in enhancing interaction with bacterial membranes .

Case Study 2: Antiviral Screening

A screening of TAEA derivatives for anti-HSV activity demonstrated that structural variations significantly impacted efficacy. Compounds with dual urea functionalities displayed EC values as low as 16.7 µM, indicating a promising avenue for further research into antiviral agents derived from this compound class .

Eigenschaften

IUPAC Name |

N-(2-aminoethylsulfanylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2OS/c1-5(8)7-4-9-3-2-6/h2-4,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOUTOCASYCMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717354 | |

| Record name | N-{[(2-Aminoethyl)sulfanyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95501-85-2 | |

| Record name | N-{[(2-Aminoethyl)sulfanyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.